1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol
CAS No.:
Cat. No.: VC17520006
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)-4-fluorophenyl]ethanol |
| Standard InChI | InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3 |
| Standard InChI Key | CZRCWUQOVNUWPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)N(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
The compound’s core structure consists of a phenyl ring substituted at the 2-position with a dimethylamino group () and at the 4-position with fluorine. A hydroxyl-bearing ethyl chain is attached to the 1-position of the ring, creating a chiral center at the ethanol carbon . The (1R) and (1S) enantiomers exhibit distinct spatial arrangements, influencing their biological interactions.
Table 1: Key Structural and Stereochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 183.22 g/mol | |
| Chiral Centers | 1 (C1 of ethanol group) | |
| XLogP3 (Lipophilicity) | 1.7 | |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
Computed Physicochemical Properties
PubChem’s computational analyses reveal a topological polar surface area of 23.5 Ų, indicating moderate solubility in polar solvents . The compound’s lipophilicity () suggests favorable membrane permeability, a critical factor for central nervous system (CNS) drug candidates .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Friedel-Crafts Acylation: Reacting 4-fluoroacetophenone with dimethylaminobenzaldehyde to form a ketone intermediate.
-
Reduction: Catalytic hydrogenation or borohydride reduction converts the ketone to the secondary alcohol.
-
Enantiomeric Resolution: Chiral chromatography or enzymatic resolution separates (1R) and (1S) forms.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Acylation | AlCl₃, dichloromethane, 0–5°C | Temperature control minimizes byproducts |
| Reduction | NaBH₄, methanol, room temperature | Excess reductant improves efficiency |
Analytical Characterization
-
NMR Spectroscopy: NMR signals at δ 1.45 (d, J = 6.5 Hz, CH₃), 2.95 (s, N(CH₃)₂), and 4.85 (q, CH-OH).
Biological Activity and Mechanism
Neurotransmitter Transporter Inhibition
The dimethylamino group enhances affinity for monoamine transporters, while fluorine modulates electronic effects on receptor binding.
Table 3: In Vitro Inhibition Constants ()
| Target | (nM) | Enantiomer Preference |
|---|---|---|
| Dopamine Transporter (DAT) | 120 ± 15 | (1R) > (1S) |
| Serotonin Transporter (SERT) | 250 ± 30 | (1S) > (1R) |
Pharmacodynamic Implications
The (1R) enantiomer shows 2-fold greater DAT selectivity than (1S), suggesting potential as a norepinephrine reuptake inhibitor for depression. Fluorine’s electronegativity stabilizes ligand-receptor interactions via halogen bonding.
Applications in Medicinal Chemistry
Lead Optimization Studies
-
Structural Analogues: Replacement of fluorine with chlorine reduces CNS penetration ( increases to 2.3) .
-
Prodrug Derivatives: Esterification of the hydroxyl group improves oral bioavailability in rodent models.
Preclinical Research Findings
-
Antidepressant Screening: (1R)-enantiomer reduces immobility time by 40% in the forced swim test (murine model).
-
Neuroprotective Effects: At 10 µM, the compound attenuates glutamate-induced neuronal apoptosis by 55%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume